molecular formula C16H10F6O B1327945 4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-36-4

4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No. B1327945
CAS RN: 898778-36-4
M. Wt: 332.24 g/mol
InChI Key: ULDHWBLQGOZMDK-UHFFFAOYSA-N
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Description

4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the molecular formula C16H10F6O . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of compounds similar to 4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone involves the use of Lewis acidic borane catalysts . The tris(3,4,5-trifluorophenyl)borane (B(3,4,5-ArF)3) is particularly interesting as a hydroboration catalyst . Other methods to introduce trifluoromethyl functionality include treatment of carboxylic acids with sulfur tetrafluoride and trihalomethyl compounds .


Molecular Structure Analysis

The molecular structure of 4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone can be analyzed using various tools such as 2D Mol files or computed 3D SD files .


Chemical Reactions Analysis

The chemical reactions involving compounds like 4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone often involve catalytic hydroboration . The reaction is tolerant to both coordinating and non-coordinating solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone include a density of 1.2±0.1 g/cm3, boiling point of 232.0±40.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclocondensation Reactions : The compound is used in the synthesis of novel pyrimidinones through cyclocondensation reactions. This involves trifluoroacetylation of acetophenone- and propiophenone-dimethylacetals derived from phenones (Bonacorso et al., 2003).

  • Synthesis of Thiourea Derivatives : It plays a role in the synthesis of acylthioureas and their antipathogenic activities. These derivatives demonstrate potential for developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

  • Development of Hyperbranched Polymers : The compound is utilized in the development of hyperbranched poly(arylene ether sulfone)s, which have applications in various fields due to their molecular structure and properties (Himmelberg & Fossum, 2005).

  • Reactions with Thiophenol Derivatives : It reacts with thiophenol derivatives to form ketosulfides or pyran derivatives, showcasing its versatility in organic synthesis (Nenajdenko et al., 1999).

Polymer and Material Science

  • Optical and Dielectric Properties of Polymers : It's integral in studying the effects of internal linkage groups on the optical and dielectric properties of polyimide thin films, indicating its significance in materials science (Jang et al., 2007).

  • Synthesis of Poly(aryl ether ketone/sulfone)s : The compound is used in synthesizing novel bisphenols and poly(aryl ether ketone/sulfone)s. These have significant properties like good solubility, high glass transition temperatures, and excellent thermal stability (Shang et al., 2012).

  • Metallochromic Properties : Its derivatives have been studied for their synthesis and metallochromic properties, indicating potential applications in sensory technologies (Hauck et al., 2007).

  • Preparation of Thermally Stable Polyimides : The compound is utilized in preparing thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines, highlighting its importance in high-performance materials (Bu et al., 2011).

  • Epoxy Resin Synthesis : It's key in synthesizing novel epoxy resins with improved thermal stabilities, dielectric properties, and hydrophobic properties, demonstrating its utility in advanced resin technologies (Shang et al., 2012).

  • Living Polymerization Catalysis : The compound is involved in the living polymerization of ethylene catalyzed by titanium complexes, signifying its role in polymer chemistry and catalysis (Mitani et al., 2002).

Safety And Hazards

The safety and hazards of compounds similar to 4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone include acute toxicity when ingested, skin irritation, and eye irritation .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6O/c17-12-7-9(8-13(18)15(12)19)1-6-14(23)10-2-4-11(5-3-10)16(20,21)22/h2-5,7-8H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDHWBLQGOZMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645024
Record name 1-[4-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one

CAS RN

898778-36-4
Record name 1-Propanone, 1-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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